REACTION_SMILES
|
[C:15].[CH2:1]1[CH2:2][CH2:3][CH2:4][C:5]12[CH2:6][CH:7]=[C:8]([CH2:11][OH:12])[CH2:9][CH2:10]2.[H:13][H:14].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1.[Pd:16]>>[CH2:1]1[CH2:2][CH2:3][CH2:4][C:5]12[CH2:6][CH2:7][CH:8]([CH2:11][OH:12])[CH2:9][CH2:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1=CCC2(CCCC2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CCC2(CCCC2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |